molecular formula C7H8ClFN2 B13548337 6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride

6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride

Cat. No.: B13548337
M. Wt: 174.60 g/mol
InChI Key: OOVJDVAHQFGXHB-UHFFFAOYSA-N
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Description

6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride is a heterocyclic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom at the 6th position of the pyrrolo[3,2-b]pyridine ring system, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-fluoropyridine with a suitable amine can lead to the formation of the desired pyrrolo[3,2-b]pyridine ring system. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of this compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[3,2-b]pyridine derivatives .

Scientific Research Applications

6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom at the 6th position makes 6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride unique. This substitution enhances its stability, reactivity, and biological activity compared to similar compounds .

Properties

Molecular Formula

C7H8ClFN2

Molecular Weight

174.60 g/mol

IUPAC Name

6-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine;hydrochloride

InChI

InChI=1S/C7H7FN2.ClH/c8-5-3-7-6(10-4-5)1-2-9-7;/h3-4,9H,1-2H2;1H

InChI Key

OOVJDVAHQFGXHB-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1N=CC(=C2)F.Cl

Origin of Product

United States

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